Cas no 22160-13-0 ((2R)-2-methyl-2,3-dihydro-1H-indole)

(2R)-2-Methyl-2,3-dihydro-1H-indole is a chiral indoline derivative characterized by its stereospecific (R)-configuration at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its rigid bicyclic structure and stereochemical purity. Its indoline core offers versatility for further functionalization, enabling the synthesis of complex bioactive molecules. The (R)-enantiomer is often preferred for asymmetric synthesis, ensuring high enantioselectivity in target compounds. Key advantages include its stability under standard conditions and compatibility with a range of reaction conditions, making it a reliable building block for medicinal chemistry and catalyst development.
(2R)-2-methyl-2,3-dihydro-1H-indole structure
22160-13-0 structure
Product Name:(2R)-2-methyl-2,3-dihydro-1H-indole
CAS No:22160-13-0
MF:C9H11N
MW:133.190342187881
MDL:MFCD19217263
CID:1109288
PubChem ID:6999618
Update Time:2025-06-06

(2R)-2-methyl-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • (2R)-2,3-dihydro-2-methyl-1H-Indole
    • (2R)-2α-Methylindoline
    • AKOS006349354
    • 22160-13-0
    • SCHEMBL1868013
    • MFCD19217263
    • XAA16013
    • EN300-211782
    • (2R)-2
    • DB-200131
    • (R)-2-methylindoline
    • (R,S)-2-Methyl-2,3-dihydro-1H-indole
    • (2R)-2ALPHA-METHYLINDOLINE
    • CS-0053490
    • 1H-Indole, 2,3-dihydro-2-methyl-, (2R)-
    • A-Methylindoline
    • P16419
    • AS-53396
    • (2R)-2-methyl-2,3-dihydro-1H-indole
    • AMY34371
    • (R)-2-methyl-2,3-dihydro-1H-indole
    • MDL: MFCD19217263
    • Inchi: 1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1
    • InChI Key: QRWRJDVVXAXGBT-SSDOTTSWSA-N
    • SMILES: N1C2C=CC=CC=2C[C@H]1C

Computed Properties

  • Exact Mass: 133.089149355g/mol
  • Monoisotopic Mass: 133.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 232.6±10.0 °C at 760 mmHg
  • Flash Point: 93.3±0.0 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

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(2R)-2-methyl-2,3-dihydro-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:22160-13-0)(2R)-2-methyl-2,3-dihydro-1H-indole
Order Number:A1143005
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:56
Price ($):6330.0
Email:sales@amadischem.com

(2R)-2-methyl-2,3-dihydro-1H-indole Related Literature

Additional information on (2R)-2-methyl-2,3-dihydro-1H-indole

Comprehensive Guide to (2R)-2,3-dihydro-2-methyl-1H-Indole (CAS No. 22160-13-0): Properties, Applications, and Market Insights

(2R)-2,3-dihydro-2-methyl-1H-Indole (CAS No. 22160-13-0) is a chiral indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its unique methyl-substituted indoline structure, serves as a versatile building block for synthesizing complex molecules. With the growing demand for enantiomerically pure compounds in drug development, (2R)-2-methylindoline has become a focal point for researchers exploring novel therapeutic agents.

The molecular structure of (2R)-2,3-dihydro-2-methyl-1H-Indole features a stereogenic center at the 2-position, making it particularly valuable for asymmetric synthesis. Recent studies highlight its potential as a precursor for chiral auxiliaries and pharmaceutical intermediates, especially in the development of CNS-active compounds. The compound's rigid bicyclic framework and electron-rich nature contribute to its diverse reactivity patterns, enabling various functionalization strategies.

In pharmaceutical applications, (2R)-2-methyl-1H-indoline has shown promise in the synthesis of serotonin receptor modulators and dopamine agonists. Current research trends, particularly in neurodegenerative disease treatment and mental health therapeutics, have increased interest in this scaffold. The compound's ability to serve as a bioisostere for privileged structures in medicinal chemistry further enhances its value in drug discovery pipelines.

The synthesis of CAS 22160-13-0 typically involves asymmetric hydrogenation or enzymatic resolution methods, with recent advancements focusing on green chemistry approaches to improve sustainability. Analytical characterization using chiral HPLC and optical rotation measurements ensures the enantiomeric purity required for pharmaceutical applications. These quality control aspects are particularly crucial given the current industry emphasis on ICH guidelines and regulatory compliance.

Market analysis indicates growing demand for (2R)-2,3-dihydro-2-methyl-1H-Indole across North America and Asia-Pacific regions, driven by expanding contract research organizations and generic drug development. The compound's price trajectory reflects its niche status as a high-value chiral building block, with supply chain considerations becoming increasingly important in post-pandemic market dynamics.

From a technical perspective, proper storage of 22160-13-0 requires attention to moisture sensitivity and light exposure, with recommendations for amber glass containers under inert atmosphere. These handling protocols align with current best practices in laboratory chemical management and quality assurance systems that dominate industry discussions.

Emerging applications of (2R)-2-methylindoline in material science, particularly as a precursor for organic semiconductors and photocatalysts, represent an exciting development frontier. This diversification mirrors broader trends in multidisciplinary chemical research where traditional pharmaceutical intermediates find new utility in advanced technologies.

The environmental profile of CAS 22160-13-0 has been evaluated through biodegradation studies and ecotoxicity assessments, meeting current standards for green chemistry metrics. These characteristics make it attractive for companies pursuing sustainable chemistry initiatives and corporate environmental responsibility programs that resonate with modern consumers.

Intellectual property landscapes surrounding (2R)-2,3-dihydro-2-methyl-1H-Indole derivatives continue to evolve, with recent patents focusing on crystalline forms and novel synthetic routes. This legal framework impacts both generic drug manufacturers and innovator companies navigating the complex terrain of pharmaceutical patents and regulatory exclusivity periods.

Future research directions for 22160-13-0 include exploration of its metabolic pathways and potential as a prodrug moiety, addressing current challenges in drug delivery optimization. These developments align with the pharmaceutical industry's focus on precision medicine and personalized therapeutics that dominate contemporary medical research agendas.

For researchers seeking high-purity (2R)-2-methyl-1H-indoline, vendor selection criteria should emphasize certificates of analysis, chiral purity documentation, and GMP compliance where applicable. These quality considerations reflect the compound's importance in preclinical development and process chemistry applications that require stringent material specifications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22160-13-0)(2R)-2-methyl-2,3-dihydro-1H-indole
A1143005
Purity:99%
Quantity:100g
Price ($):6330.0
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